molecular formula C12H7BrO2 B011323 1-Bromodibenzo-p-dioxin CAS No. 105908-71-2

1-Bromodibenzo-p-dioxin

Cat. No.: B011323
CAS No.: 105908-71-2
M. Wt: 263.09 g/mol
InChI Key: HEAUGIUDKRRLPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromodibenzo-p-dioxin is a useful research compound. Its molecular formula is C12H7BrO2 and its molecular weight is 263.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Aryl Hydrocarbon Receptor-Mediated Response : Research has shown that polybrominated dibenzo‐p‐dioxins/furans (PBDD/Fs) and mixed polychlorinated and polybrominated di‐benzo‐p‐dioxins/furans (PXDD/Fs) have significant effects on aryl hydrocarbon receptor‐mediated responses in cell lines from different species. This is crucial for understanding the toxicological and environmental impacts of these compounds (Olsman et al., 2007).

  • Effects on Steroidogenesis : Studies involving the H295R human adrenocortical carcinoma cell line have revealed that brominated dioxins, including 1-Bromodibenzo-p-dioxin, can influence the expression of key steroidogenic genes, potentially leading to endocrine disruption (Ding et al., 2007).

  • Natural Formation of PBDDs : Research into the formation of polybrominated dibenzo-p-dioxins (PBDD) indicates that they can form naturally in marine systems, such as through the oxidative coupling of tribromophenol. This highlights the importance of understanding natural processes in the environmental distribution of these compounds (Arnoldsson et al., 2012).

  • Health Effects of PBDDs/PBDFs : An important aspect of research has been on the health effects of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs). Studies suggest that these brominated compounds have similar toxicity profiles to their chlorinated homologs, but further research is needed for a comprehensive understanding of their health impacts (Birnbaum et al., 2003).

  • Inclusion in Toxicity Equivalency Factor Concept : Polybrominated dibenzo-p-dioxins (PBDDs), dibenzofurans (PBDFs), and some dioxin-like biphenyls have been evaluated for inclusion in the WHO Toxicity Equivalency Factor (TEF) scheme. This is critical for assessing human background exposure to these compounds and their contribution to total dioxin toxic equivalencies (TEQs) (van den Berg et al., 2013).

  • Environmental Impact of Electronic Waste Dismantling : Studies have shown severe pollution of PBDD/Fs in the air around electronic waste dismantling areas, highlighting the environmental impact and potential human health risks associated with these activities (Li et al., 2007).

  • Altered Immunity Induced by PBDD/Fs : Research has indicated that PBDD/Fs can induce altered humoral immunity in mice, with some brominated analogs showing greater potency than their chlorinated counterparts. This suggests the importance of these compounds in toxic equivalency factor evaluation and risk assessment (Frawley et al., 2014).

Mechanism of Action

Target of Action

1-Bromodibenzo-p-dioxin, like other dioxin-like compounds (DLCs), primarily targets the aryl hydrocarbon receptor (AhR) . AhR is a specific intracellular receptor that, when activated, induces a spectrum of biological responses .

Mode of Action

The interaction of this compound with its target, the AhR, results in changes at the genetic level. The compound binds to the AhR, which then functions as a ligand-dependent transcription factor . This interaction leads to alterations in gene expression, potentially occurring at inappropriate times or for inappropriately long durations .

Biochemical Pathways

The biochemical pathways affected by this compound involve two major catabolic routes: lateral and angular dioxygenation pathways . These pathways are part of the bacterial aerobic degradation of these compounds . The compound’s interaction with the AhR can also alter other biochemical pathways, potentially identifying novel targets for drug development .

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to its interaction with the AhR and the subsequent changes in gene expression . This can lead to a variety of toxicological effects, such as modulation of the immune system, teratogenesis, and tumor promotion . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s persistence and wide dispersion in the environment can lead to bioaccumulation in the food web . Additionally, the compound’s formation and degradation can be influenced by various environmental and anthropogenic activities .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-Bromodibenzo-p-dioxin are not fully understood. It is known that dioxins, a group of structurally related chemicals including this compound, can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

The cellular effects of this compound are not well-studied. Dioxins, including this compound, are known to have a broad range of biological effects in animal and cellular models . These effects can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. Dioxins, including this compound, are known to exert their effects at the molecular level . This can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Dioxins, including this compound, are known to be persistent environmental pollutants . This suggests that the effects of this compound could change over time in laboratory settings, potentially due to the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models are not well-studied. It is known that the effects of dioxins, including this compound, can vary with different dosages .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not fully understood. Dioxins, including this compound, are known to be metabolized through two major catabolic routes: lateral and angular dioxygenation pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. Dioxins, including this compound, are known to be persistent environmental pollutants . This suggests that this compound could be transported and distributed within cells and tissues, potentially interacting with transporters or binding proteins .

Subcellular Localization

The subcellular localization of this compound is not well-studied. It is known that dioxins, including this compound, can have effects on the activity or function of proteins within specific compartments or organelles .

Properties

IUPAC Name

1-bromodibenzo-p-dioxin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrO2/c13-8-4-3-7-11-12(8)15-10-6-2-1-5-9(10)14-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEAUGIUDKRRLPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)OC3=C(O2)C(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80872101
Record name 1-Monobromodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80872101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103456-34-4, 105908-71-2
Record name 1-Bromooxanthrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103456344
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Monobromodibenzo-p-dioxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105908712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Monobromodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80872101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromodibenzo-p-dioxin
Reactant of Route 2
Reactant of Route 2
1-Bromodibenzo-p-dioxin
Reactant of Route 3
Reactant of Route 3
1-Bromodibenzo-p-dioxin
Reactant of Route 4
Reactant of Route 4
1-Bromodibenzo-p-dioxin
Reactant of Route 5
Reactant of Route 5
1-Bromodibenzo-p-dioxin
Reactant of Route 6
Reactant of Route 6
1-Bromodibenzo-p-dioxin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.